molecular formula C16H11BrINO4S B2699078 methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate CAS No. 860611-95-6

methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate

Cat. No.: B2699078
CAS No.: 860611-95-6
M. Wt: 520.14
InChI Key: FOWPMQIQZCFFGF-UHFFFAOYSA-N
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Description

“Methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C16H11BrINO4S . It has a molecular weight of 520.14 .


Synthesis Analysis

The synthesis of similar compounds often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl sulfonyl group, an iodo-indole group, and a methyl carboxylate group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The compound may undergo various chemical reactions based on its functional groups. For instance, 4-Bromophenyl methyl sulfone, a related compound, can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 587.1±60.0 °C and a predicted density of 1.93±0.1 g/cm3 .

Scientific Research Applications

Synthetic Methodologies and Medicinal Chemistry Applications

  • Sulfonylation of Pyrroles and Indoles : Research has demonstrated the utility of methylsulfenylation in synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles. This method leverages electrophilic substitution, indicating the versatility of sulfonyl groups in heterocyclic chemistry, which could be relevant to the synthesis and applications of the compound (Gilow et al., 1991).

  • Anti-HIV Activity of Indolyl Aryl Sulfones : A study on novel indolyl aryl sulfones showed potent anti-HIV-1 activities, highlighting the importance of the sulfone group in medicinal chemistry. The introduction of bromophenyl and iodophenyl groups into these molecules could potentially modulate their activity or pharmacokinetic properties (Silvestri et al., 2003).

  • Cyclooxygenase Inhibition by Methyl Sulfones : Another study focused on the design and synthesis of 4-(aryloyl)phenyl methyl sulfones, investigating their capacity to inhibit cyclooxygenase enzymes. This research underscores the potential of sulfone-containing compounds in developing anti-inflammatory drugs, which might extend to the compound of interest (Harrak et al., 2010).

  • Bromophenol Derivatives from Red Algae : Investigation into bromophenol derivatives from the red alga Rhodomela confervoides revealed several new compounds with potential biological activities. This study illustrates the diversity of natural products containing bromophenyl groups and their potential as bioactive compounds (Zhao et al., 2004).

  • Ruthenium-Catalyzed Hydroarylation : Research demonstrated the use of a directing group in ruthenium-catalyzed intramolecular hydroarylation to afford dihydrobenzofurans and indolines. This methodology points to advanced synthetic techniques that could potentially apply to the synthesis of complex molecules including those with sulfonyl and halogen groups (Ghosh et al., 2016).

Properties

IUPAC Name

methyl 1-(4-bromophenyl)sulfonyl-3-iodoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrINO4S/c1-23-16(20)15-14(18)12-4-2-3-5-13(12)19(15)24(21,22)11-8-6-10(17)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWPMQIQZCFFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrINO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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